Celastrol
Overview
Description
Celastrol is a triterpenoid natural compound first identified in the Chinese herbal plant Tripterygium wilfordii Hook, f. (Thunder God Vine). It has garnered significant attention due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases . This compound is known for its potent anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Celastrol has been found to interact with several proteins in the body. It directly binds to High Mobility Group Protein 1 (HMGB1), Heat Shock Protein 70 (HSP70), and NF-κB p65 . These proteins play crucial roles in inflammation, stress response, and transcriptional regulation, respectively . Additionally, this compound has been found to regulate AGE-RAGE, TNF, MAPK, TOLL-like receptors, and insulin resistance .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular functions. For instance, it inhibits the proinflammatory activity of HMGB1 by directly binding to it, thereby blocking the binding of HMGB1 to its inflammatory receptors . It also inhibits adipocyte differentiation and increases lipid metabolism by blocking PPAR 2- or C/EBP-mediated transcriptional activity .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to affect the NF-kB pathway, MAPK pathway, JAK/STAT pathway, PI3K/Akt/mTOR pathway, and antioxidant defense mechanisms . It also regulates the HSF-1, NF-κB, Nrf2, and HIF-1 pathways, as well as the upstream PI3K and MAPK .
Pharmacokinetics
The pharmacokinetics of this compound is a crucial aspect of its therapeutic potential. It has been reported that this compound has poor water stability, low bioavailability, and a narrow therapeutic window . The oral absolute bioavailability of this compound significantly increased from 1706% for pure this compound to 9419% for TGV tablets containing equivalent this compound .
Result of Action
This compound has a significant inhibitory effect on non-small cell lung cancer both in vitro and in vivo. It induces apoptosis via causing mitochondrial ROS accumulation to suppress the STAT3 pathway . It also has therapeutic effects towards a variety of abnormalities demonstrated in animal models, including autoimmune and inflammatory diseases, various cancers, neurodegenerative issues, and chronic metabolic disorders .
Action Environment
Environmental factors like dietary habits and genetic factors such as PNPLA3 (encoding patatin-like phospholipase domain-containing protein3), TM6SF2 (encoding transmembrane 6 superfamily member 2), and epigenetic factors are the risk factors of metabolic-associated fatty liver disease (MAFLD), which this compound has been found to treat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Celastrol can be synthesized through various chemical routes. One common method involves the extraction of this compound from the root of Tripterygium wilfordii using organic solvents such as ethanol or methanol . The extracted compound is then purified through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification processes. Advances in biotechnology have also explored the use of microbial fermentation and plant cell cultures to produce this compound in a more sustainable and controlled manner .
Chemical Reactions Analysis
Types of Reactions: Celastrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form covalent bonds with target proteins through Michael addition reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of this compound derivatives.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can enhance its solubility, stability, and bioavailability .
Scientific Research Applications
Celastrol has a wide range of scientific research applications:
Comparison with Similar Compounds
- Triptolide
- Pristimerin
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Celastrol’s multifaceted therapeutic potential and its ability to target various molecular pathways underscore its significance in scientific research and drug development.
Biological Activity
Celastrol, a triterpenoid compound derived from the plant Tripterygium wilfordii, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, particularly focusing on its anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.
Anticancer Activity
This compound exhibits potent anticancer effects across a variety of cancer types. Research indicates that its mechanisms of action include:
- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by modulating critical apoptotic pathways. It enhances the expression of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
- Inhibition of Angiogenesis : By targeting signaling pathways involved in angiogenesis, this compound effectively reduces tumor vascularization .
- Anti-inflammatory Effects : this compound inhibits the production of pro-inflammatory cytokines and suppresses the NF-κB signaling pathway, which is often upregulated in tumors .
Table 1: Summary of this compound's Anticancer Mechanisms
Case Studies
- Breast Cancer : In a study by Kim et al. (2011), this compound demonstrated significant cytotoxic effects on breast cancer cell lines by inducing apoptosis and inhibiting cell migration.
- Liver Cancer : Du et al. (2020) reported that this compound effectively reduced tumor size in liver cancer models through its apoptotic and anti-angiogenic properties.
- Colorectal Cancer : Ni et al. (2019) highlighted this compound's ability to inhibit proliferation and induce apoptosis in colorectal cancer cells via the PI3K/AKT/GSK-3β pathway.
Anti-inflammatory Activity
This compound is recognized for its robust anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Its effects include:
- Inhibition of Cytokine Production : this compound significantly reduces levels of TNF-α, IL-6, and other pro-inflammatory cytokines .
- Mitigation of Oxidative Stress : The compound exhibits antioxidant activity, which helps counteract oxidative stress associated with chronic inflammation .
Table 2: this compound's Anti-inflammatory Mechanisms
Mechanism | Description | References |
---|---|---|
Cytokine Inhibition | Decreases levels of TNF-α and IL-6 | , |
Antioxidant Activity | Reduces oxidative stress | , |
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD):
- Mitophagy Activation : this compound promotes mitophagy, facilitating the degradation of dysfunctional mitochondria, which is crucial for neuronal health .
- Reduction of Dopaminergic Neuronal Apoptosis : Studies indicate that this compound can protect dopaminergic neurons from apoptosis in PD models .
Table 3: Neuroprotective Mechanisms of this compound
Mechanism | Description | References |
---|---|---|
Mitophagy Activation | Enhances removal of damaged mitochondria | , |
Neuronal Protection | Reduces apoptosis in dopaminergic neurons |
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have shown that this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death .
- Fungal Activity : Preliminary data suggest potential antifungal effects, although further research is required to elucidate these mechanisms fully.
Table 4: Antimicrobial Properties of this compound
Properties
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSQWZMSAGSHN-JJWQIEBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040993 | |
Record name | Celastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Celastrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34157-83-0 | |
Record name | Celastrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34157-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripterine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034157830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9β,13α,14β,20α)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELASTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8GG98663L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Celastrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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